Carpalasionin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

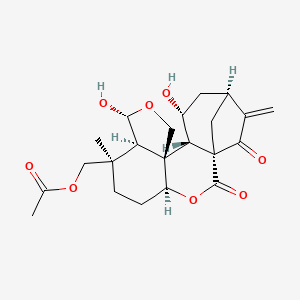

Carpalasionin is a natural diterpenoid compound isolated from the stems and leaves of the plant Rabdosia lasiocarpa . This compound belongs to the class of terpenoids, which are known for their diverse biological activities and complex structures. This compound has been studied for its potential therapeutic properties and its role in traditional medicine, particularly in Chinese herbal teas used to treat conditions such as hepatitis, jaundice, cholecystitis, and colitis .

Méthodes De Préparation

Carpalasionin is typically extracted from the plant Rabdosia lasiocarpa. The extraction process involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone The plant material is subjected to solvent extraction, followed by purification steps such as chromatography to isolate the pure compound

Analyse Des Réactions Chimiques

Carpalasionin, like other diterpenoids, can undergo various chemical reactions. These reactions include:

Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Carpalasionin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study the chemical behavior of diterpenoids and their derivatives.

Biology: Research on this compound includes its effects on cellular processes and its potential as a bioactive compound in various biological assays.

Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

The mechanism of action of carpalasionin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The specific molecular targets of this compound include enzymes and receptors that play key roles in these pathways. Further research is needed to fully elucidate the detailed mechanism of action of this compound.

Comparaison Avec Des Composés Similaires

Carpalasionin is structurally similar to other diterpenoids such as lasiocarpanin and rabdolasional . These compounds share a common diterpenoid backbone but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific biological activities and its presence in Rabdosia lasiocarpa. The comparison of this compound with similar compounds highlights its potential as a bioactive compound with distinct therapeutic properties.

Activité Biologique

Carpalasionin is a natural compound derived from the plant Rabdosia serra, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is classified as a diterpenoid, a type of chemical compound that has been widely studied for its medicinal properties. It is primarily extracted from Rabdosia serra, a plant recognized in traditional medicine for its anti-inflammatory and antimicrobial effects.

Biological Activities

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines and modulate immune responses. For instance, in a study involving dextran sulfate sodium (DSS)-induced colitis in mice, this compound demonstrated the ability to reduce inflammation markers and restore intestinal barrier function by enhancing tight junction proteins such as zonula occludens 1 (ZO-1) and occludin .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have indicated that this compound possesses inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in developing natural antimicrobial agents .

3. Antitumor Properties

Preliminary data indicate that this compound may have antitumor effects. In cell line studies, it has been shown to inhibit the proliferation of cancer cells, including HeLa cells, by inducing apoptosis and cell cycle arrest . The mechanisms underlying these effects are believed to involve the modulation of signaling pathways related to cell survival and apoptosis.

The biological activities of this compound are attributed to several mechanisms:

- Cytokine Modulation : By reducing pro-inflammatory cytokines such as TNF-α and IL-6, this compound helps alleviate inflammation.

- Antioxidant Activity : The compound exhibits antioxidant properties, which contribute to its protective effects against oxidative stress-related damage.

- Cell Cycle Regulation : this compound influences cell cycle progression in cancer cells, leading to reduced proliferation rates.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study 1: Colitis Management

A study involving DSS-induced colitis in mice showed that treatment with this compound significantly reduced clinical symptoms and histopathological damage compared to control groups. The compound's ability to restore gut microbiota balance was also noted, indicating its role in gastrointestinal health . -

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against various bacterial strains. Results demonstrated a dose-dependent inhibition of bacterial growth, supporting its application in treating infections caused by resistant strains .

Table 1: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduces TNF-α and IL-6 levels | |

| Antimicrobial | Inhibits growth of E. coli and S. aureus | |

| Antitumor | Induces apoptosis in HeLa cells |

| Mechanism | Description |

|---|---|

| Cytokine Modulation | Decreases inflammatory cytokine production |

| Antioxidant Activity | Scavenges free radicals |

| Cell Cycle Regulation | Alters cell cycle checkpoints leading to apoptosis |

Propriétés

IUPAC Name |

[(1S,4S,7R,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7-methyl-17-methylidene-2,18-dioxo-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-7-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O8/c1-10-12-6-13(24)15-21(7-12,17(10)25)19(27)30-14-4-5-20(3,8-28-11(2)23)16-18(26)29-9-22(14,15)16/h12-16,18,24,26H,1,4-9H2,2-3H3/t12-,13-,14+,15-,16-,18-,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORCTCAHGPHFQO-WEOPCBAZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@]1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@@H](C[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of carpalasionin, and what type of compound is it?

A1: this compound is a diterpenoid isolated from the stem and leaves of the Rabdosia lasiocarpa plant. [] Diterpenoids are a class of natural products derived from a 20-carbon isoprenoid precursor and often exhibit biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.